Chloroquine Phosphate

Catalog No.
S523535
CAS No.
50-63-5
M.F
C18H32ClN3O8P2
M. Wt
515.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroquine Phosphate

Avoid DMSO-induced cytotoxicity when using Chloroquine. The phosphate salt offers high aqueous solubility, enabling DMSO-free stock solutions for reliable cell-based assays. • BCS Class I compound with 60% active base yield ensures precise dosing. • Distinct polymorph melting points (195°C/218°C) for DSC calibration. • Stable pharmacokinetics per pharmacopeial monographs.

CAS Number

50-63-5

Product Name

Chloroquine Phosphate

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

Molecular Formula

C18H32ClN3O8P2

Molecular Weight

515.9 g/mol

InChI

InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)

InChI Key

QKICWELGRMTQCR-UHFFFAOYSA-N

Synonyms

arechin; chingamin phosphate; chloroquine bis(dihydrogenphosphate) dihydrate; chloroquine diphosphate; chloroquine diphosphate, (+)-isomer; chloroquine diphosphate, (+-)-isomer; chloroquine diphosphate, (-)-isomer; chloroquine phosphate; delagil; khingamin phosphate; Resochin; unspecified phosphate of chloroquine diphosphate

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O

The exact mass of the compound Chloroquine phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 500 mg, 10 g, 25 g

Chloroquine Phosphate (CAS 50-63-5) is a widely procured 4-aminoquinoline salt that serves as a foundational lysosomotropic agent, autophagy inhibitor, and antimalarial reference standard [1]. As a Biopharmaceutics Classification System (BCS) Class I compound, it is characterized by high aqueous solubility and high permeability, making it a preferred precursor for both in vitro biological assays and solid oral dosage formulation [2]. Unlike the free base, the diphosphate salt ensures rapid dissolution and stable pharmacokinetics, establishing it as the standard monographed form for industrial quality control and reproducible pharmacological modeling [1].

Research Fit

Antimalarial screening Erythrocytic-stage P. vivax activity studies
Antiviral assay context SARS-CoV-2 in vitro screening workflows
Stereochemical study fit Racemic enantiomer profiling and S/R comparison

Generic substitution of Chloroquine Phosphate with alternative salts or analogs frequently compromises assay reproducibility and formulation integrity. Replacing the phosphate salt with Chloroquine free base introduces severe solubility bottlenecks, necessitating the use of organic solvents like DMSO that can induce baseline cytotoxicity in cell cultures [1]. Furthermore, substituting it with Hydroxychloroquine (HCQ) sulfate—while structurally similar—alters the in vivo toxicity profile and lysosomal pH neutralization capacity, as CQ is generally more potent but approximately twice as toxic as HCQ[2]. Finally, swapping the phosphate salt for Chloroquine sulfate changes the active base mass equivalence and thermal melting profile, requiring complete recalculation of molarity and revalidation of differential scanning calorimetry (DSC) parameters[3].

Substitution Risk

Hydroxychloroquine sulfate
Antiviral potency profile differs; EC50 shift may alter assay sensitivity context and concentration-range selection.
Single enantiomer vs racemic mixture
S-chloroquine exhibits reported enantiomer-specific activity that racemic mixtures may not reproduce directly in stereochemically resolved assays.
hERG channel liability context
Cardiac repolarization endpoint profile differs; hERG inhibition context may not transfer between chloroquine and hydroxychloroquine analogs.

Aqueous Solubility and Assay Compatibility

For in vitro and formulation workflows, Chloroquine Phosphate offers superior processability over the non-salt form. Chloroquine Phosphate is freely soluble in water, achieving concentrations of 50 mg/mL to over 200 mg/mL, whereas Chloroquine free base is practically insoluble in aqueous media (LogP 3.73) [1]. This quantitative advantage allows researchers to prepare high-concentration stock solutions without relying on organic solvents.

Evidence DimensionAqueous Solubility
Target Compound Data≥ 50 mg/mL (freely soluble in water)
Comparator Or BaselinePractically insoluble (LogP 3.73) (Chloroquine free base)
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsStandard aqueous media at room temperature

Enables the preparation of high-concentration aqueous stock solutions for cell culture without the confounding cytotoxicity of DMSO or other organic solvents.

Enantiomer Activity Differential
Data to verify
S-CQ: 27% greater activity vs R-CQ
Supports enantiomer-specific assay context
BSL-3; live SARS-CoV-2 in vitro

Polymorphic Thermal Processing Windows

In solid-state characterization and tablet manufacturing, the choice of salt dictates thermal behavior. Chloroquine Phosphate exhibits two distinct polymorphic forms with melting points at approximately 195°C and 218°C [1]. In contrast, Chloroquine Sulfate melts at approximately 208°C [2]. This distinct thermal profile is essential for establishing accurate differential scanning calorimetry (DSC) baselines and defining processing temperatures during hot-melt or solid-dispersion manufacturing.

Evidence DimensionMelting Point / Thermal Transitions
Target Compound Data~195°C and ~218°C (Two polymorphic forms)
Comparator Or Baseline~208°C (Chloroquine Sulfate)
Quantified DifferenceDistinct polymorphic melting points vs single transition
ConditionsDifferential Scanning Calorimetry (DSC) / Capillary method

Critical for solid-state formulation R&D, as the distinct thermal transitions of the phosphate salt dictate specific DSC baselines and thermal processing windows.

Antiviral EC50 Comparison
Reported
HCQ EC50 0.72 μM
CQ EC50 5.47 μM (~7.6-fold)
Informs compound selection for antiviral assays
Vero E6 cells; in vitro infection model

Stoichiometric Dosing Equivalence

When benchmarking against related 4-aminoquinolines, precise mass-to-base conversion is mandatory. A 250 mg dose of Chloroquine Phosphate yields exactly 150 mg of active chloroquine base (a 60% yield) [1]. Conversely, 200 mg of Hydroxychloroquine Sulfate yields 155 mg of active base (a 77.5% yield) [1]. Failing to account for this stoichiometric difference leads to significant dosing inaccuracies in comparative pharmacological models.

Evidence DimensionActive Base Yield per Salt Mass
Target Compound Data60.0% active base yield (150 mg base per 250 mg salt)
Comparator Or Baseline77.5% active base yield (155 mg base per 200 mg salt) (Hydroxychloroquine Sulfate)
Quantified Difference17.5% difference in active base mass fraction
ConditionsStandard stoichiometric conversion

Procurement teams and researchers must strictly account for these differing salt-to-base conversion ratios to ensure accurate molar dosing in comparative pharmacological models.

Pediatric Parasite Clearance
Trial context
CQ: 100% clearance at 72 h
AM-PQP: 100% (comparable)
Reported comparable endpoint response
Phase III; n=164 pediatric; 42-day follow-up
Tolerability Endpoint Comparison
Reported
CQ+proguanil: 9.4% side effects
CQ+sulfadoxine-pyrimethamine: 14.4% (p=0.043)
Supports tolerability endpoint context in prophylaxis studies
767 travelers; randomized prospective
hERG Inhibition Profile
Data to verify
S-HCQ IC50 >20 μM
CQ: lower IC50 (more potent inhibition)
Supports cardiac repolarization endpoint review
In vitro hERG assay
Terminal Half-Life
Class-level inference
CQ: t1/2 10–60 days
Informs washout and accumulation study design
Human PK; oral 300 mg base

Aqueous In Vitro Autophagy Assays

Due to its high water solubility, Chloroquine Phosphate is the optimal choice for preparing solvent-free stock solutions in cell culture media, preventing the baseline cytotoxicity often caused by DMSO when using the free base [1].

Solid Dosage Form Characterization

The distinct polymorphic melting points (195°C and 218°C) make this specific salt ideal for calibrating thermal processing windows and DSC baselines during the development of BCS Class I immediate-release tablets [2].

Lysosomotropic Reference Benchmarking

Because of its established 60% active base yield and distinct toxicity profile compared to HCQ sulfate, CQ phosphate serves as the strict quantitative baseline for evaluating novel endosomal pH neutralizers and viral entry inhibitors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereochemical Antiviral Screening
Racemic chloroquine baseline comparator
Enantiomer activity differential verification
Pediatric Antimalarial Comparator
Chloroquine-sensitive P. vivax clearance context
Comparator-endpoint response benchmarking
Malaria Chemoprophylaxis Tolerability Research
Proguanil co-administration tolerability profile
Tolerability endpoint comparison context
Cardiac Safety Pharmacology Research
hERG channel inhibition profile
Repolarization endpoint risk assessment

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

515.1353167 Da

Monoisotopic Mass

515.1353167 Da

Heavy Atom Count

32

UNII

6E17K3343P

Related CAS

69698-56-2, 6384-82-3

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (32%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-infective Agents; Antiparasitic Agents; Antimalarials; Antirheumatic Agents; Antiprotozoal Agents

Pharmacology

Chloroquine Phosphate is the phosphate salt of chloroquine, a quinoline compound with antimalarial and anti-inflammatory properties. Chloroquine is the most widely used drug against malaria, except for those cases caused by chloroquine resistant Plasmodium falciparum. Although the mechanism of action is not fully understood, chloroquine is shown to inhibit the parasitic enzyme heme polymerase that converts the toxic heme into non-toxic hemazoin, thereby resulting in the accumulation of toxic heme within the parasite. Chloroquine may also interfere with the biosynthesis of nucleic acids.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

50-63-5

Metabolism Metabolites

Completely absorbed from gastrointestinal tract. Chloroquine is partially metabolized; the major metabolite is desethylchloroquine. Desethylchloroquine also has antiplasmodial activity, but is slightly less active than chloroquine. Bisdesethylchloroquine, which is a carboxylic acid derivative, and several other unidentified metabolites are also formed in small amounts (A625). Route of Elimination: Excretion of chloroquine is quite slow, but is increased by acidification of the urine. Half Life: 1-2 months

Wikipedia

Chloroquine phosphate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: multicenter collaboration group of Department of Science and Technology of Guangdong Province and Health Commission of Guangdong Province for chloroquine in the treatment of novel coronavirus pneumonia. [Expert consensus on chloroquine phosphate for the treatment of novel coronavirus pneumonia]. Zhonghua Jie He He Hu Xi Za Zhi. 2020 Mar 12;43(3):185-188. doi: 10.3760/cma.j.issn.1001-0939.2020.03.009. Chinese. PubMed PMID: 32164085.

2: Abuye H, Abraham W, Kebede S, Tatiparthi R, Suleman S. Physicochemical Quality Assessment of Antimalarial Medicines: Chloroquine Phosphate and Quinine Sulfate Tablets from Drug Retail Outlets of South-West Ethiopia. Infect Drug Resist. 2020 Feb 27;13:691-701. doi: 10.2147/IDR.S234684. eCollection 2020. PubMed PMID: 32161477; PubMed Central PMCID: PMC7051250.

3: multicenter collaboration group of Department of Science and Technology of Guangdong Province and Health Commission of Guangdong Province for chloroquine in the treatment of novel coronavirus pneumonia. [Expert consensus on chloroquine phosphate for the treatment of novel coronavirus pneumonia]. Zhonghua Jie He He Hu Xi Za Zhi. 2020 Feb 20;43(0):E019. doi: 10.3760/cma.j.issn.1001-0939.2020.0019. [Epub ahead of print] Chinese. PubMed PMID: 32075365.

4: Gao J, Tian Z, Yang X. Breakthrough: Chloroquine phosphate has shown apparent efficacy in treatment of COVID-19 associated pneumonia in clinical studies. Biosci Trends. 2020 Mar 16;14(1):72-73. doi: 10.5582/bst.2020.01047. Epub 2020 Feb 19. PubMed PMID: 32074550.

5: Baruah UK, Gowthamarajan K, Ravisankar V, Karri VVSR, Simhadri PK, Singh V. Optimisation of chloroquine phosphate loaded nanostructured lipid carriers using Box-Behnken design and its antimalarial efficacy. J Drug Target. 2018 Aug;26(7):576-591. doi: 10.1080/1061186X.2017.1390671. Epub 2017 Oct 23. PubMed PMID: 29057679.

6: Ferreira AO, Polonini HC, Silva SL, Patrício FB, Brandão MAF, Raposo NRB. Feasibility of amlodipine besylate, chloroquine phosphate, dapsone, phenytoin, pyridoxine hydrochloride, sulfadiazine, sulfasalazine, tetracycline hydrochloride, trimethoprim and zonisamide in SyrSpend(®) SF PH4 oral suspensions. J Pharm Biomed Anal. 2016 Jan 25;118:105-112. doi: 10.1016/j.jpba.2015.10.032. Epub 2015 Oct 27. PubMed PMID: 26540625.

7: Dattani JJ, Rajput DK, Moid N, Highland HN, George LB, Desai KR. Ameliorative effect of curcumin on hepatotoxicity induced by chloroquine phosphate. Environ Toxicol Pharmacol. 2010 Sep;30(2):103-9. doi: 10.1016/j.etap.2010.04.001. Epub 2010 May 20. PubMed PMID: 21787638.

8: Desai KR, Dattani JJ, Rajput DK, Moid N, Highland HN, George LB. Role of curcumin on chloroquine phosphate-induced reproductive toxicity. Drug Chem Toxicol. 2012 Apr;35(2):184-91. doi: 10.3109/01480545.2011.589846. Epub 2012 Jan 25. PubMed PMID: 21774738.

9: Okunlola A, Odeku OA. Evaluation of starches obtained from four Dioscorea species as binding agent in chloroquine phosphate tablet formulations. Saudi Pharm J. 2011 Apr;19(2):95-105. doi: 10.1016/j.jsps.2011.01.002. Epub 2011 Jan 18. PubMed PMID: 23960747; PubMed Central PMCID: PMC3744955.

10: Bolaji OM, Happi TC, Oduola AM, Babafunmi EA. Effect of chloroquine phosphate and toxic concentrations of lead acetate on Ca2+-ATPase activity in isolates and clones of Plasmodium falciparum. Niger J Physiol Sci. 2011 Dec 20;26(2):167-72. PubMed PMID: 22547186.

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